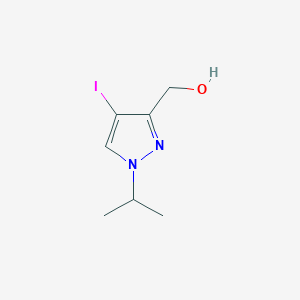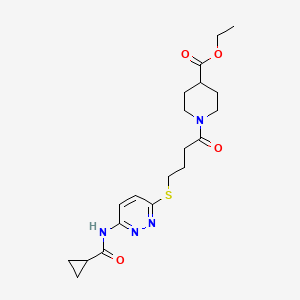
2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizine is a nitrogen-containing heterocycle . It has potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
Many approaches for the synthesis of indolizine and its derivatives have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . Opatz group recently developed an efficient method for the synthesis of 2-aminoindolizines by the 5-exo-dig cyclization of 2-alkyl-1- (1-cyanoalkyl)pyridinium salts .Chemical Reactions Analysis
Indolizine and its derivatives can be synthesized through various chemical reactions . For instance, radical-induced synthetic approaches are used for efficient heterocycle construction, efficient C–C or C–X bond construction .Scientific Research Applications
Photoluminescent Materials
Research on derivatives of indolizine compounds, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, has uncovered their unique photoluminescent properties. These materials exhibit reversible pH-dependent optical behaviors, characterized by a significant blue shift in fluorescence emission when protonated. This unusual phenomenon is attributed to C-protonation and loss of aromaticity, challenging the expected N-protonation mechanism. The ease of synthesis from indole-2-carboxaldehydes allows for the exploration of variously substituted versions to tune optical and pH effects, indicating potential applications in sensors and photonic devices (Outlaw et al., 2016).
Potential Therapeutic Agents
Several studies have explored the synthesis of indolizine derivatives for their potential therapeutic applications. For instance, compounds synthesized from 3-aminoindole-2-carbohydrazide demonstrated blood platelet antiaggregation activity, suggesting their utility in treating cardiovascular diseases (Monge et al., 1991). Furthermore, heterocyclic phenazinecarboxamides, prepared through the condensation of aminoheterocycles and 2-halo-3-nitrobenzoic acids, showed inhibition of cell lines associated with multidrug resistance, indicating their potential as anticancer agents (Gamage et al., 2002).
Chemical Synthesis Methodologies
Research on indolizine derivatives has also contributed to the development of novel chemical synthesis methodologies. A notable example includes the Lewis acid-catalyzed regioselective C–H carboxamidation of indolizines with dioxazolones, facilitating the efficient synthesis of indolizine-3-carboxamides. This method represents a significant advancement in nitrene transfer chemistry and C–H functionalization of N-heterocycles, offering broad applications in synthetic chemistry (Song et al., 2021).
Future Directions
properties
IUPAC Name |
2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c17-13-12(16(18)22)11-6-1-2-7-19(11)14(13)15(21)9-4-3-5-10(8-9)20(23)24/h1-8H,17H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWBETLKSRWROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2Z)-5-(ethylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2443952.png)
![3-[[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2443954.png)
![4-(dibutylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443955.png)


![N-{6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B2443960.png)







